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Compound of Interest

Compound Name: Cilofexor

Cat. No.: B606690

An In-depth Technical Guide to the Chemical Structure and Properties of Cilofexor

Introduction

Cilofexor, also known as GS-9674, is a potent and selective, orally active, nonsteroidal
farnesoid X receptor (FXR) agonist.[1][2][3] Developed by Gilead Sciences, it has been a
subject of extensive research and clinical investigation for the treatment of chronic liver
diseases, including nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis
(PSC).[4][5] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and
glucose metabolism. By activating FXR, Cilofexor modulates signaling pathways integral to
hepatic health, demonstrating anti-inflammatory and antifibrotic effects in preclinical models.
This technical guide provides a comprehensive overview of the chemical structure,
physicochemical and pharmacological properties, and key experimental data related to
Cilofexor.

Chemical Identity and Structure

Cilofexor is a complex small molecule belonging to the phenylazetidine class of organic
compounds. Its structure is characterized by a central 3-hydroxyazetidine ring linked to a
substituted pyridinecarboxylic acid and a complex phenyl ether moiety.

Table 1: Chemical Identifiers for Cilofexor
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Identifier Value
2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-
dichlorophenyl)-1,2-oxazol-4-

IUPAC Name

ylImethoxy]phenyl]-3-hydroxyazetidin-1-
yl]pyridine-4-carboxylic acid

Chemical Formula C28H22CI3N30s

CAS Number 1418274-28-8

Molecular Weight 586.85 g-mol—1

PubChem CID 71228883

DrugBank ID DB15168

ChEMBL ID ChEMBL4297613
C1CC1C2=C(C(=N0O2)C3=C(C=CC=C3CI)CI)C

SMILES OC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C
6)C(=0)0O)O)ClI

InChlKey KZSKGLFYQAYZCO-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties

Cilofexor's properties, such as its solubility and plasma protein binding, are critical

determinants of its pharmacokinetic behavior. It exhibits low and pH-dependent solubility. In

human plasma, Cilofexor is highly protein-bound (>99%).

Table 2: Summary of Physicochemical and Pharmacokinetic Properties
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Property Value /| Description

pKa 2.10x0.10at 25 °C

- Soluble in DMSO; Insoluble in water and
Solubility thanol
ethano

Ab fion (Tma) Peak plasma concentrations reached ~1-4
sorpton max
P hours after oral dosing

Disposition Follows a bi-exponential decline

_ _ Median ranges from 2 to 13 hours across dose
Terminal Half-life (t¥2) ovel
evels

Exposure increases in a less-than-dose-
Dose Proportionality proportional manner over the 10 to 300 mg

range

A moderate-fat meal reduced AUC by 21% to
45%

Food Effect

Plasma Protein Binding >99%

) No significant accumulation with repeated once-
Accumulation _ _
daily dosing

Pharmacological Profile and Mechanism of Action

Cilofexor is a nonsteroidal agonist of the farnesoid X receptor. FXR is a master regulator of
bile acid homeostasis. Its activation, particularly in the intestine, triggers the release of
Fibroblast Growth Factor 19 (FGF19). FGF19 then travels to the liver, where it binds to its
receptor complex (FGFR4/B-Klotho) and initiates a signaling cascade. This cascade results in
the downregulation of cholesterol 7a-hydroxylase (CYP7A1l), the rate-limiting enzyme in bile
acid synthesis. The reduction in CYP7A1 activity can be monitored by measuring the decrease
in its product, 7a-hydroxy-4-cholesten-3-one (C4), a serum biomarker for bile acid synthesis.
This mechanism ultimately leads to decreased bile acid production, lipogenesis, and
gluconeogenesis.

FXR signaling pathway activated by Cilofexor.
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Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of Cilofexor are consistent with its mechanism of action as an
FXR agonist. Administration leads to a dose-dependent increase in plasma FGF19 and a
reduction in serum C4 and total bile acids. Doses of 30 mg and higher appear to achieve a
plateau of intestinal FXR activation.

In clinical trials for NASH and PSC, Cilofexor has been shown to improve markers of liver
injury and cholestasis. In a Phase 2 study in patients with PSC, 12 weeks of treatment with 100
mg Cilofexor resulted in significant reductions in serum alkaline phosphatase (ALP), gamma-
glutamyl transferase (GGT), alanine aminotransferase (ALT), and aspartate aminotransferase
(AST). Similarly, a Phase 2 trial in patients with non-cirrhotic NASH showed that 24 weeks of
100 mg Cilofexor significantly reduced hepatic steatosis as measured by MRI-PDFF. However,
a Phase 3 trial (PRIMIS) in patients with non-cirrhotic PSC was terminated early for futility, as
Cilofexor did not significantly reduce fibrosis progression compared to placebo.

Table 3: Summary of Key Pharmacodynamic and Efficacy Results
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Indication

Dose

Duration

Key Finding

Healthy Volunteers

10-300 mg

14 days

Dose-dependent
increase in FGF19
and decrease in C4

and serum bile acids.

PSC (Phase 2)

100 mg

12 weeks

Significant median
reduction in serum
ALP (-21%), GGT
(-30%), ALT (-49%),
and AST (-42%).

NASH (Phase 2)

100 mg

24 weeks

Significant median
relative decrease in
MRI-PDFF (-22.7%)

vs. placebo.

PSC (Phase 3)

100 mg

96 weeks

No significant
reduction in fibrosis
progression versus

placebo.

The most frequently reported treatment-emergent adverse event is pruritus (itching),

particularly at higher doses, which is a known class effect of FXR agonists. Overall, Cilofexor

has been generally well-tolerated in clinical studies.

Experimental Protocols
In Vitro FXR Agonist Activity Assay

A common method to determine the potency of an FXR agonist is a cell-based reporter gene

assay. This protocol outlines a typical workflow.

Methodology:

e Cell Culture: Chinese Hamster Ovary (CHO) cells are transfected with a plasmid containing

an FXR-responsive firefly luciferase reporter gene.
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Compound Preparation: Cilofexor is dissolved in DMSO to create a stock solution. This is
then serially diluted in cell screening medium to achieve a range of final concentrations.

Cell Treatment: The transfected CHO cells are seeded into microplates. After adherence, the
medium is replaced with the medium containing the various concentrations of Cilofexor. A
positive control (e.g., obeticholic acid) and a vehicle control (DMSO) are included.

Incubation: The plates are incubated for approximately 22-24 hours at 37°C with 5% CO:2 to
allow for FXR activation and subsequent luciferase gene expression.

Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase
detection reagent is added to each well. The resulting luminescence, which is proportional to
FXR activation, is quantified using a luminometer or multi-mode microplate reader.

Data Analysis: The data is used to generate a dose-response curve, from which the ECso
value (the concentration that elicits 50% of the maximal response) is calculated. Cilofexor
has a reported ECso of 43 nM.
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Click to download full resolution via product page

Workflow for an in vitro FXR luciferase reporter assay.
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In Vivo Efficacy Study in a NASH Rat Model

Preclinical in vivo studies are essential to evaluate the antifibrotic and metabolic effects of FXR
agonists.

Methodology:

o Disease Induction: Male Wistar rats are fed a high-fat, high-cholesterol diet to induce a
NASH phenotype, characterized by steatosis, inflammation, and fibrosis. This induction
phase typically lasts for several weeks.

o Treatment Groups: Animals are randomized into several groups: a vehicle control group
(receiving the drug carrier) and treatment groups receiving different doses of Cilofexor (e.g.,
10 mg/kg and 30 mg/kg).

o Drug Administration: Cilofexor is administered once daily via oral gavage for a specified
treatment period, for instance, 10 weeks.

e Monitoring and Sample Collection: Throughout the study, animal weight and food intake are
monitored. At the end of the treatment period, blood and tissue samples (liver, ileum) are
collected.

e Endpoint Analysis:

o Biochemical Analysis: Serum is analyzed for liver enzymes (ALT, AST) and metabolic
markers.

o Gene Expression: RNA is extracted from liver and ileum tissue to measure the expression
of FXR target genes (e.g., Fgfl5, Cyp7al, Shp) via qPCR.

o Histopathology: Liver tissue is stained (e.g., with Picro-Sirius Red) to quantify the fibrosis
area and assess hepatic collagen content.
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Workflow for an in vivo study in a NASH rat model.

Conclusion

Cilofexor is a well-characterized, nonsteroidal FXR agonist with a clear mechanism of action
involving the FXR-FGF19 signaling axis. Its chemical structure and physicochemical properties
result in a predictable pharmacokinetic profile. Preclinical and Phase 2 clinical studies have
demonstrated its ability to modulate key biomarkers of bile acid synthesis and improve markers
of liver injury and steatosis in patients with NASH and PSC. While it did not meet its primary
endpoint for fibrosis reduction in a Phase 3 PSC trial, Cilofexor remains an important tool for
researching FXR biology and a potential component of combination therapies for complex
metabolic liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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